![molecular formula C16H32INO2 B14320096 N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide CAS No. 109597-58-2](/img/structure/B14320096.png)
N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide is a quaternary ammonium compound with a unique structure that combines a long aliphatic chain with a trimethylammonium group. This compound is known for its surfactant properties and is used in various applications, including industrial and scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide typically involves the reaction of N,N,N-trimethyl-2-hydroxyethanaminium iodide with undec-10-enoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the ethanaminium iodide is replaced by the undec-10-enoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or cyanide ions (CN⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new quaternary ammonium compounds with different anions.
科学研究应用
N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and cleaning agents.
作用机制
The mechanism of action of N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide involves its interaction with lipid membranes. The long aliphatic chain allows it to insert into lipid bilayers, while the trimethylammonium group interacts with the polar head groups of lipids. This interaction can disrupt membrane integrity, making it useful in applications such as antimicrobial agents and drug delivery systems.
相似化合物的比较
Similar Compounds
- N,N,N-Trimethyl-3-(10-undecenoylamino)-1-propanaminium methyl sulfate
- N,N,N-Trimethyl-2-(undec-10-enoylamino)ethanaminium iodide
Uniqueness
N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide is unique due to its specific combination of a long aliphatic chain and a quaternary ammonium group. This structure imparts distinct surfactant properties, making it highly effective in disrupting lipid membranes and useful in various applications.
属性
CAS 编号 |
109597-58-2 |
|---|---|
分子式 |
C16H32INO2 |
分子量 |
397.33 g/mol |
IUPAC 名称 |
trimethyl(2-undec-10-enoyloxyethyl)azanium;iodide |
InChI |
InChI=1S/C16H32NO2.HI/c1-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17(2,3)4;/h5H,1,6-15H2,2-4H3;1H/q+1;/p-1 |
InChI 键 |
HBGYFEZANSSNTB-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCCC=C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


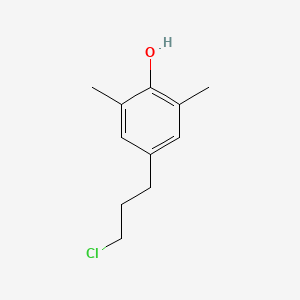
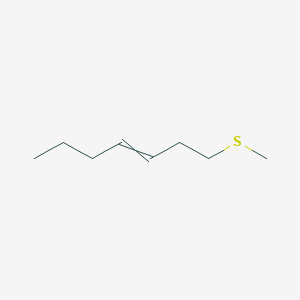
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
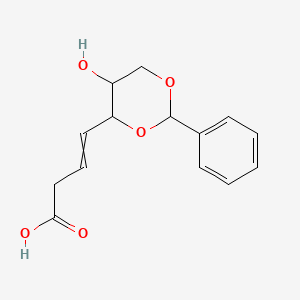

![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)
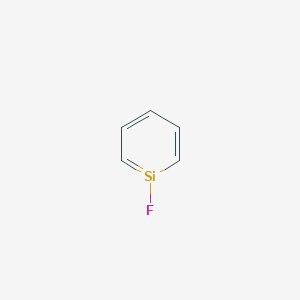



![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
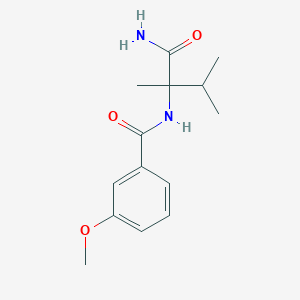
![3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole](/img/structure/B14320102.png)
